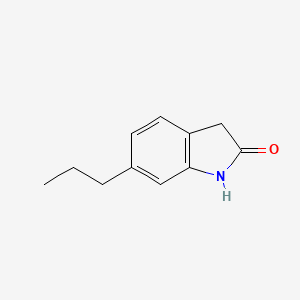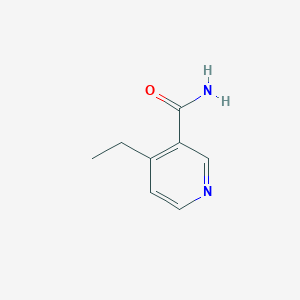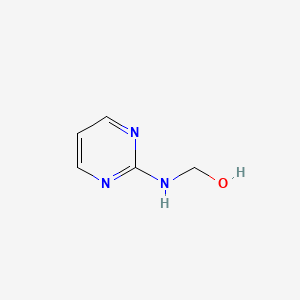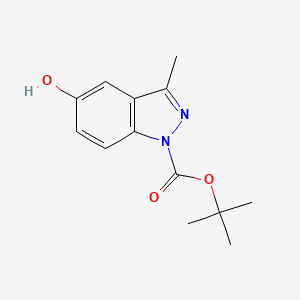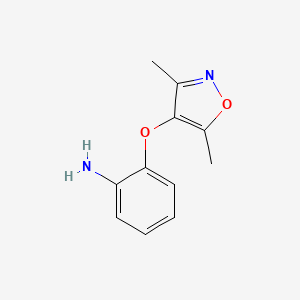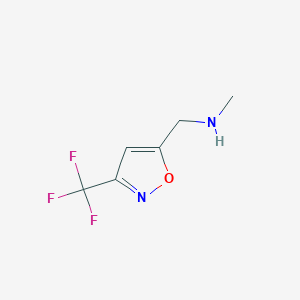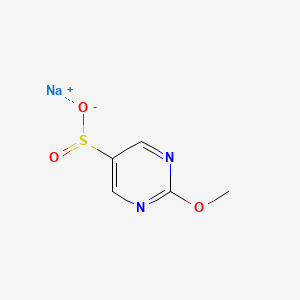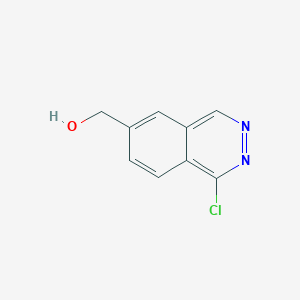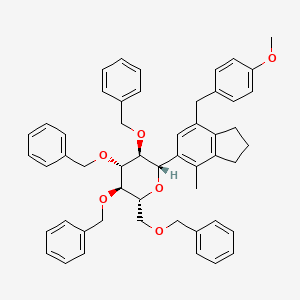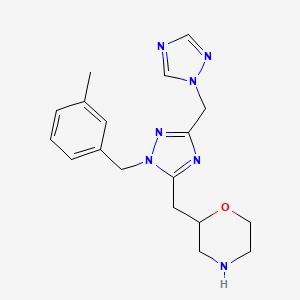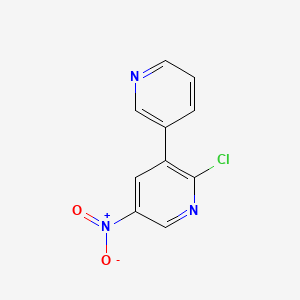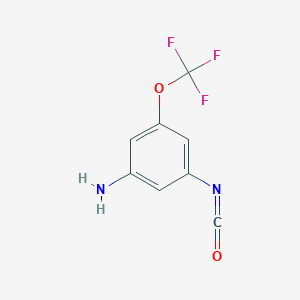
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a methylmethanamine group at position 3. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Synthetic Routes: The compound can be synthesized starting from 2,6-dimethoxypyridine. The first step involves the introduction of a methylmethanamine group at the 3-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to a temperature of around 80-100°C to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the pyridine ring or the methylmethanamine group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups or the methylmethanamine group can be replaced by other functional groups. Common reagents for these reactions include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Pathways Involved: The compound can influence various biological pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can result in changes in cellular function and behavior.
Comparison with Similar Compounds
1-(2,6-Dimethoxypyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,6-dimethoxypyridine, 3-methylpyridine, and N-methylmethanamine share structural similarities with this compound.
Uniqueness: The presence of both methoxy groups and the methylmethanamine group in this compound gives it unique chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it distinct from other related compounds.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(2,6-dimethoxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2O2/c1-10-6-7-4-5-8(12-2)11-9(7)13-3/h4-5,10H,6H2,1-3H3 |
InChI Key |
RDRSISUGNHJRCN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


